1H-Pyrrole-1-propanesulfonic acid sodium salt
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Overview
Description
1H-Pyrrole-1-propanesulfonic acid sodium salt: is a chemical compound with the molecular formula C7H11NO3S and a molecular weight of 189.23 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-1-propanesulfonic acid sodium salt can be synthesized through a multi-step process. One common method involves the reaction of pyrrole with 3-chloropropanesulfonic acid under basic conditions to form the desired product . The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-propanesulfonic acid sodium salt can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrrole-1-propanesulfonic acid sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-propanesulfonic acid sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function . The compound may also act as a catalyst or inhibitor in certain biochemical reactions, depending on its concentration and the specific system being studied .
Comparison with Similar Compounds
1H-Pyrrole-1-propionic acid: This compound is similar in structure but lacks the sulfonic acid group, which affects its reactivity and applications.
1-Pyrenesulfonic acid sodium salt: This compound contains a pyrene ring instead of a pyrrole ring, leading to different chemical properties and uses.
Uniqueness: 1H-Pyrrole-1-propanesulfonic acid sodium salt is unique due to the presence of both the pyrrole ring and the sulfonic acid group, which confer specific reactivity and versatility in various applications .
Properties
Molecular Formula |
C7H10NNaO3S |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
sodium;3-pyrrol-1-ylpropane-1-sulfonate |
InChI |
InChI=1S/C7H11NO3S.Na/c9-12(10,11)7-3-6-8-4-1-2-5-8;/h1-2,4-5H,3,6-7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
UGTFZMGDQXZEFY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C=C1)CCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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